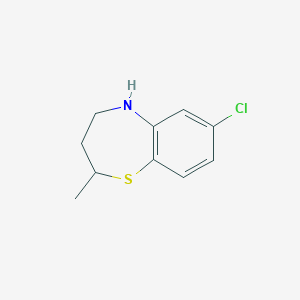![molecular formula C11H11Cl2NOS B2782165 N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide CAS No. 339097-58-4](/img/structure/B2782165.png)
N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H11Cl2NOS and its molecular weight is 276.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is primarily targeted towards the treatment of depression . It acts on the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS), which are known to malfunction in depressive disorders .
Mode of Action
The compound interacts with its targets by modulating the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, thereby rectifying the malfunctioning of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
The affected pathways primarily involve the neurotransmitter signaling pathways. The compound’s action on these pathways leads to the alleviation of depressive symptoms and enhancement of cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action result in substantial improvement in depressive symptoms. Approximately 50-60% of people with depression experience substantial improvement when using medications like this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the patient’s overall health, co-administration with other medications, and individual genetic factors that can affect drug metabolism.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZDICSILEXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2782086.png)
![3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2782088.png)
![1-[(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2782089.png)
![4-chloro-N-(5-acetamido-2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)
![N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782092.png)

![2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid](/img/structure/B2782097.png)
![9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2782098.png)


![2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2782103.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)
